3-(4-Ethoxyphenyl)-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, and Mass Spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It may include the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
Oxidative Cyclization
3-(4-Ethoxyphenyl)-3-oxopropanenitrile plays a role in oxidative cyclization reactions. For instance, Yılmaz et al. (2008) demonstrated the use of 3-oxopropanenitriles in oxidative cyclization mediated by manganese(III) acetate with 2-thienyl substituted alkenes. This process yielded dihydrofuran-3-carbonitriles, indicating the potential of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile in synthesizing heterocyclic compounds (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008).
Radical Addition and Annulation Reactions
The chemical is also significant in radical addition and annulation reactions. For example, Yılmaz et al. (2019) explored the radical addition of 3-oxopropanenitriles to terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate. This process led to the formation of dihydrofuran-3-carbonitriles, underscoring the versatility of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile in organic synthesis (Hocaoglu & Yılmaz, 2019).
Synthesis of Pyrazolo and Pyridine Derivatives
A research study by Arlan, Javahershenas, and Khalafy (2020) utilized 3-oxopropanenitriles in the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting its role in creating compounds with potential biological and pharmacological activities (Majidi Arlan, Javahershenas, & Khalafy, 2020).
Synthesis of Polysubstituted Thiopene and Thiadiazole Derivatives
The compound is also instrumental in synthesizing novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. For instance, Farag, Dawood, and Kandeel (1997) demonstrated the use of 3-(Benzothiazol-2-yl)-3-oxopropanenitrile in the synthesis of these derivatives, illustrating its utility in creating structurally diverse organic compounds (Farag, Dawood, & Kandeel, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZHUVVJWMKTPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623739 | |
Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
54605-62-8 | |
Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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